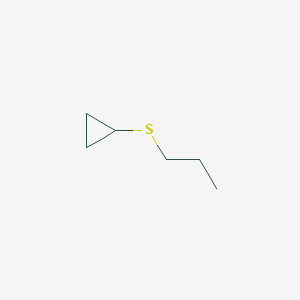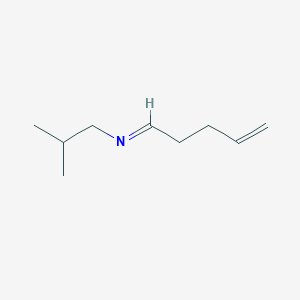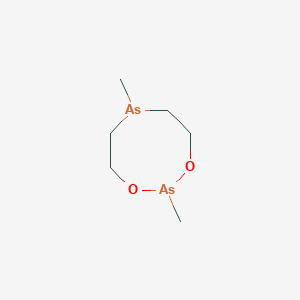![molecular formula C18H24O3 B14381410 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 88661-97-6](/img/structure/B14381410.png)
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one is a complex organic compound known for its unique structure and diverse applications. This compound features a phenyl ring substituted with a dimethylocta-dienyl group and two hydroxyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one involves multiple steps, typically starting with the preparation of the dimethylocta-dienyl group. This group can be synthesized through a series of reactions involving isoprene units. The phenyl ring is then functionalized with hydroxyl groups and the ethanone moiety is introduced through a Friedel-Crafts acylation reaction. Industrial production methods often involve optimizing these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The dimethylocta-dienyl group can interact with lipid membranes, influencing cell signaling pathways. These interactions contribute to the compound’s biological activities, such as inhibiting microbial growth or reducing oxidative stress.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
3,7-Dimethylocta-2,6-dien-1-ol: Known for its use in fragrances and flavorings.
3,7-Dimethylocta-2,6-dien-1-yl acetate: Used in the synthesis of various organic compounds.
3,7-Dimethylocta-2,6-dien-1-yl palmitate: Studied for its potential biological activities
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88661-97-6 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H24O3/c1-12(2)6-5-7-13(3)8-9-16-17(20)11-10-15(14(4)19)18(16)21/h6,8,10-11,20-21H,5,7,9H2,1-4H3 |
Clave InChI |
DVENDEYQIGPXSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
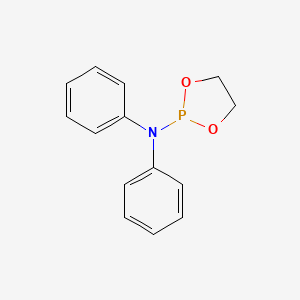
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
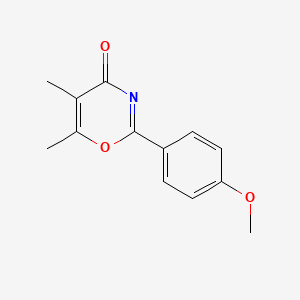
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
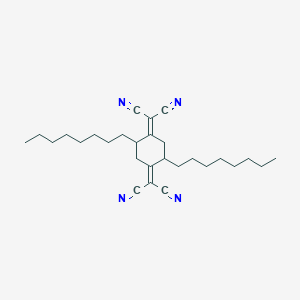


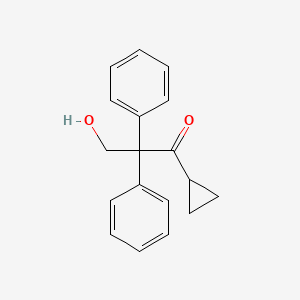
![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
